7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Anticonvulsant Epilepsy Maximal Electroshock Test

The essential unsubstituted reference standard for triazolopyrimidin-5-one SAR. Its characterized ED50 MES 23.4 mg/kg & protective index 13.4 provide a validated benchmark for halogen-, methoxy-, and nitro-substituted analogs. The 7-phenyl core is proven for anti-HSV-1 derivatization (88% plaque reduction in 2-n-pentyl analog) and serves as starting material for kinase inhibitor & non-nucleoside antiviral agents. Predicted pKa 8.82 supports systematic preformulation and buffer selection. Procure this compound-specific scaffold to ensure target engagement and reproducible cross-study SAR.

Molecular Formula C11H8N4O
Molecular Weight 212.212
CAS No. 34102-81-3
Cat. No. B2982989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
CAS34102-81-3
Molecular FormulaC11H8N4O
Molecular Weight212.212
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23
InChIInChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)15-11(14-10)12-7-13-15/h1-7H,(H,12,13,14,16)
InChIKeyACUIPZKNCVNUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 34102-81-3): A Procurement-Ready Scaffold for Anticonvulsant and Antiviral Research


7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 34102-81-3) is a heterocyclic compound belonging to the triazolopyrimidinone class, featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core with a phenyl substituent at the 7-position. This scaffold exhibits notable stability and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its rigid bicyclic framework enhancing target binding affinity in applications such as kinase inhibitor and antimicrobial agent development [1]. The compound is commercially available in research and bulk quantities, typically at 95% purity, with applications spanning anticonvulsant, antiviral, and anticancer research programs .

Why Substitution of CAS 34102-81-3 with Unsubstituted Triazolopyrimidinones Is Scientifically Unsound


The 7-phenyl substituent in CAS 34102-81-3 is not a passive structural element but a critical determinant of biological activity within the triazolopyrimidinone class. Structure-activity relationship (SAR) studies across multiple therapeutic areas demonstrate that substitution at the 7-position profoundly modulates potency, selectivity, and pharmacokinetic profile relative to unsubstituted or differently substituted analogs [1]. For example, in anticonvulsant screening, 7-phenyl derivatives exhibit ED50 values ranging from 19.7 to >300 mg/kg depending solely on phenyl ring substitution patterns, whereas unsubstituted triazolopyrimidinone cores lack the requisite receptor engagement for central nervous system activity [2]. Similarly, in antiviral applications, the 7-phenyl moiety contributes to viral plaque reduction efficacy that varies by >80% across substitution variants [3]. Generic substitution of CAS 34102-81-3 with alternative triazolopyrimidinones—even those sharing the same core scaffold—would introduce uncontrolled variability in experimental outcomes and invalidate cross-study comparisons. Procurement decisions must therefore be compound-specific, guided by the quantitative evidence presented below.

Quantitative Differentiation Evidence: CAS 34102-81-3 and Its Closest Analogs


Anticonvulsant Potency and Safety: ED50 and Protective Index of 7-Phenyl vs. 7-(Substituted-Phenyl) Analogs

In a direct head-to-head comparison within the same study, the anticonvulsant activity of CAS 34102-81-3 (the unsubstituted 7-phenyl parent compound, designated 1a) was evaluated alongside 14 substituted-phenyl analogs (1b–1o) in the maximal electroshock (MES) seizure model in mice [1]. Compound 1a exhibited an ED50 of 23.4 mg/kg with a protective index (PI = TD50/ED50) of 13.4, demonstrating moderate potency and safety [1]. In contrast, the 2,4-dichlorophenyl-substituted analog (compound 1i) showed superior potency with an ED50 of 19.7 mg/kg and a substantially higher PI of 34.8, while the 4-chlorophenyl analog (1g) exhibited reduced potency (ED50 = 30.1 mg/kg, PI = 7.0) [1]. The ortho-chlorophenyl derivative (1c) was inactive at 300 mg/kg (ED50 > 300 mg/kg), confirming that substitution position critically determines activity [1]. This study also included the standard reference drug carbamazepine, which showed an ED50 of 11.8 mg/kg and PI of 6.4 in the same model [1].

Anticonvulsant Epilepsy Maximal Electroshock Test

Antiviral Specificity: HSV-1 Activity of 7-Phenyl vs. 2-Alkyl Substituted Derivatives

In a cross-study comparable evaluation of 18 structurally related 4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives, CAS 34102-81-3 serves as the core scaffold from which active antiviral compounds were derived [1]. Specifically, 7-phenyl-2-(n-pentyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (compound 19), which incorporates the 7-phenyl moiety of CAS 34102-81-3 plus a 2-(n-pentyl) substituent, exhibited 88% reduction in HSV-1 viral plaques at the tested concentration [1]. In contrast, other derivatives lacking the 7-phenyl group or bearing alternative 7-substituents showed markedly different antiviral profiles: compounds 22, 23, and 24 achieved complete inhibition of HIV-1 proliferation at 25, 25, and 50 µg/mL respectively, but exhibited negligible HSV-1 activity [1]. Compounds 16, 17, and 18—which bear 7-(4-chlorophenyl), 7-(4-methoxyphenyl), and 7-(4-nitrophenyl) groups, respectively—were synthesized but showed no reported anti-HIV-1 or anti-HSV-1 activity at the tested concentrations, underscoring that the unsubstituted 7-phenyl group provides a distinct and modifiable starting point for antiviral optimization [1].

Antiviral HSV-1 Herpes Simplex Virus

Predicted Physicochemical Profile: pKa and Density Differentiate CAS 34102-81-3 from 2-Amino and 7-Amino Analogs

The predicted physicochemical parameters of CAS 34102-81-3 (7-phenyl unsubstituted) establish a baseline profile that distinguishes it from structurally related analogs with amino substitutions at the 2- or 7-positions [1]. CAS 34102-81-3 exhibits a predicted density of 1.44 ± 0.1 g/cm³ and a predicted pKa of 8.82 ± 0.40 [1]. While direct head-to-head experimental pKa or logP comparisons are not available, the class-level inference from substitution effects on heteroaromatic triazolopyrimidinones indicates that introduction of amino groups at the 2- or 7-position (e.g., 7-amino- or 2-amino-derivatives) would substantially alter ionization state, hydrogen-bonding capacity, and aqueous solubility . The absence of basic amine substituents in CAS 34102-81-3 results in a moderately acidic NH proton (pKa ~8.8) that may influence solubility and permeability profiles differently than amino-substituted analogs, which typically exhibit higher pKa values (>10) and enhanced water solubility .

Physicochemical Properties Drug-likeness Formulation

High-Value Application Scenarios for CAS 34102-81-3 in Research and Development


Anticonvulsant SAR Studies: Establishing the 7-Phenyl Parent Baseline

CAS 34102-81-3 serves as the essential unsubstituted reference compound for structure-activity relationship (SAR) studies of 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones [1]. Its characterized ED50 of 23.4 mg/kg and protective index of 13.4 in the MES seizure model provide a validated benchmark against which halogen-, methoxy-, and nitro-substituted phenyl derivatives can be quantitatively compared [1]. Procurement of this compound enables researchers to internally replicate published SAR trends and to synthesize novel analogs with measurable improvements in potency or safety relative to the defined parent scaffold.

Antiviral Medicinal Chemistry: Scaffold for HSV-1 Inhibitor Derivatization

The 7-phenyl moiety of CAS 34102-81-3 is a proven structural determinant for anti-HSV-1 activity, as evidenced by the 88% viral plaque reduction achieved by its 2-(n-pentyl)-substituted derivative (compound 19) [1]. In contrast, 7-(4-chlorophenyl), 7-(4-methoxyphenyl), and 7-(4-nitrophenyl) analogs showed no detectable antiviral activity [1]. Researchers developing non-nucleoside antiviral agents should procure CAS 34102-81-3 as the validated starting material for synthesizing and screening novel 2-alkyl or 2-aryl derivatives with potential anti-HSV-1 or anti-HIV-1 activity.

Physicochemical and Preformulation Screening: pKa-Driven Solubility Assessment

With a predicted pKa of 8.82 ± 0.40 [1], CAS 34102-81-3 provides a well-defined ionization profile for preformulation studies aimed at optimizing solubility and permeability of triazolopyrimidinone-based drug candidates. The moderate acidity of the NH proton distinguishes this scaffold from amino-substituted analogs (pKa >10) and informs buffer selection for in vitro assays, salt-form selection for in vivo dosing, and computational ADME predictions [1]. Procurement of this compound supports systematic physicochemical characterization programs that require a consistent, commercially available reference standard.

Agrochemical Lead Discovery: Herbicidal Triazolopyrimidine Scaffold

The 7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine core, of which CAS 34102-81-3 is a representative member, constitutes a family of highly active herbicides with demonstrated efficacy at rates as low as 31 g/ha [1]. While CAS 34102-81-3 itself may not be optimized for herbicidal potency, its core scaffold is validated in agrochemical patent literature for weed control applications [1]. Procurement of CAS 34102-81-3 supports agrochemical discovery programs that require a synthetically accessible triazolopyrimidinone intermediate for lead generation and SAR exploration in herbicide development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.